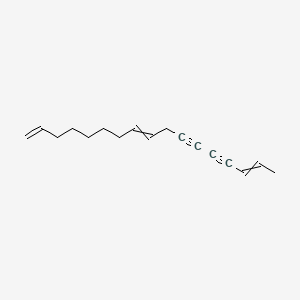
1,8,15-Heptadecatriene-11,13-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,15-Heptadecatriene-11,13-diyne is an organic compound belonging to the class of enynes, which are hydrocarbons containing both alkene and alkyne groups. This compound is characterized by its unique structure, which includes three double bonds and two triple bonds, making it a highly unsaturated molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,15-Heptadecatriene-11,13-diyne typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using similar catalytic systems. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,8,15-Heptadecatriene-11,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to more saturated products.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
1,8,15-Heptadecatriene-11,13-diyne has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 1,8,15-Heptadecatriene-11,13-diyne involves its interaction with molecular targets such as enzymes and receptors. The compound’s unsaturated structure allows it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8,11-Heptadecatriene: Another enyne with a similar structure but different positioning of double and triple bonds.
1,8,15-Heptadecatriene-11,13-diyne (isomer): Different isomers of the compound with variations in the configuration of double and triple bonds.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
64185-67-7 |
|---|---|
Molekularformel |
C17H22 |
Molekulargewicht |
226.36 g/mol |
IUPAC-Name |
heptadeca-1,8,15-trien-11,13-diyne |
InChI |
InChI=1S/C17H22/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-4,6,15,17H,1,5,7,9,11,13,16H2,2H3 |
InChI-Schlüssel |
OJWVHJFAQCYGMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC#CC#CCC=CCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















